4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidine ring bearing a difluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or through difluoromethylation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can form complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and the difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidone, and other substituted piperidines share structural similarities.
Pyrimidine Derivatives: Compounds such as 4-chloropyrimidine, 6-aminopyrimidine, and other substituted pyrimidines are structurally related.
Uniqueness
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is unique due to the presence of both a difluoromethyl group and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall pharmacological profile .
Properties
IUPAC Name |
4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-4-9(15-6-14-8)16-3-1-2-7(5-16)10(12)13/h4,6-7,10H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDWXKMRZZBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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